2-(Benzenesulfonylmethyl)-N-prop-2-ynylaniline
Description
2-(Benzenesulfonylmethyl)-N-prop-2-ynylaniline is a synthetic organic compound characterized by a benzenesulfonylmethyl group attached to the ortho position of an aniline ring, with the amine nitrogen further substituted by a prop-2-ynyl group.
Properties
IUPAC Name |
2-(benzenesulfonylmethyl)-N-prop-2-ynylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S/c1-2-12-17-16-11-7-6-8-14(16)13-20(18,19)15-9-4-3-5-10-15/h1,3-11,17H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFUJHALXKGJKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1=CC=CC=C1CS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electronic and Steric Influences
The propargyl group, being electron-withdrawing via conjugation, deactivates the aromatic ring, potentially directing electrophilic substitution to the meta position. However, steric hindrance from the bulky sulfonylmethyl group may favor ortho substitution under kinetic control. Computational studies suggest that the sulfonyl group’s strong electron-withdrawing nature further polarizes the aromatic system, enhancing reactivity at the ortho site despite the propargyl group’s electronic effects.
Synthesis of N-Prop-2-ynylaniline Precursors
Propargylation of Aniline Derivatives
The alkylation of aniline with propargyl bromide serves as the foundational step. Source details optimized conditions:
- Substrate : Aniline (1.0 eq.)
- Alkylating Agent : Propargyl bromide (1.3 eq.)
- Base : Potassium carbonate (3.5 eq.)
- Solvent : Acetone
- Conditions : Reflux (56–60°C), 16 hours
- Yield : 73%
Mechanistic Insight : The reaction proceeds via an SN2 mechanism, where K2CO3 deprotonates aniline, generating a nucleophilic amine that attacks propargyl bromide. Polar aprotic solvents like acetone stabilize the transition state, enhancing reaction efficiency.
Ortho-Functionalization Strategies
Directed Ortho Metalation (DoM)
Introducing the benzenesulfonylmethyl group at the ortho position requires precise directional control. A two-step DoM approach is proposed:
Protection of Amine :
Lithiation and Electrophilic Quenching :
Challenges : Steric hindrance from the propargyl group may reduce lithiation efficiency. Alternative directing groups (e.g., sulfoxides) could improve regioselectivity.
Alternative Sulfonylation Pathways
Friedel-Crafts Sulfonylation
While classical Friedel-Crafts reactions favor acylation, modified conditions using Lewis acids like FeCl3 and sulfonyl chlorides have been reported:
- Substrate : N-Prop-2-ynylaniline (1.0 eq.)
- Electrophile : Benzenesulfonylmethyl chloride (1.2 eq.)
- Catalyst : FeCl3 (0.2 eq.)
- Solvent : Dichloromethane (DCM), 0°C → room temperature
- Yield : 42% (low due to competing polymerization of propargyl group)
Optimization : Lowering temperature to −20°C and using trimethylsilyl triflate (TMSOTf) as a milder Lewis acid increased yield to 58%.
One-Pot Tandem Alkylation-Sulfonylation
A streamlined protocol combining propargylation and sulfonylation in a single vessel was explored:
- Step 1 : Propargylation of aniline as in Section 2.1.
- Step 2 : In situ addition of benzenesulfonylmethyl chloride (1.5 eq.) and tetrabutylammonium fluoride (TBAF, 1.0 eq.) to activate the aromatic ring.
- Conditions : Acetone, reflux, 24 hours
- Yield : 36% (improved to 51% with microwave irradiation at 100°C for 2 hours)
Limitation : Competing N-sulfonylation reduces overall efficiency, necessitating bulky bases like 1,8-diazabicycloundec-7-ene (DBU) to suppress side reactions.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
- 1H NMR (400 MHz, CDCl3): δ 7.82–7.75 (m, 2H, ArH), 7.63–7.55 (m, 3H, ArH), 6.98 (d, J = 8.4 Hz, 1H, ArH), 6.72 (d, J = 8.4 Hz, 1H, ArH), 4.12 (s, 2H, CH2SO2), 3.97 (d, J = 2.4 Hz, 2H, CH2C≡CH), 2.38 (t, J = 2.4 Hz, 1H, C≡CH).
- 13C NMR (100 MHz, CDCl3): δ 144.2 (C-SO2), 138.5, 133.1, 129.4, 128.9 (ArC), 79.8 (C≡CH), 71.5 (C≡CH2), 52.3 (CH2SO2), 48.1 (CH2C≡CH).
Infrared (IR) Spectroscopy
- Key Bands : 3289 cm⁻¹ (N-H stretch), 2105 cm⁻¹ (C≡C stretch), 1320 cm⁻¹ and 1150 cm⁻¹ (SO2 asymmetric/symmetric stretches).
Chemical Reactions Analysis
Types of Reactions: 2-(Benzenesulfonylmethyl)-N-prop-2-ynylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are often employed under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
2-(Benzenesulfonylmethyl)-N-prop-2-ynylaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Benzenesulfonylmethyl)-N-prop-2-ynylaniline involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The prop-2-ynyl group may also play a role in binding to active sites or interacting with other molecules, thereby modulating biological pathways .
Comparison with Similar Compounds
Core Structural Features and Modifications
The compound shares key functional groups with two classes of analogs:
N-Prop-2-ynylaniline derivatives (e.g., N-((3,4-dihydro-2-methyl-6-quinazolinyl)methyl)-N-prop-2-ynylaniline): These compounds, studied as thymidylate synthase inhibitors, feature a prop-2-ynyl group on the aniline nitrogen but replace the benzenesulfonylmethyl group with lipophilic quinazoline or substituted aromatic systems .
Propynylidene-substituted anilines (e.g., 2-methyl-N-(1-phenyl-2-propynylidene)benzenamine, CAS 666723-11-1): These analogs retain the alkyne motif but differ in substitution patterns, such as methyl groups or conjugated systems, altering electronic properties and steric bulk .
Physicochemical Properties
Biological Activity
The compound 2-(Benzenesulfonylmethyl)-N-prop-2-ynylaniline , also known as 3-[(benzenesulfonyl)methyl]-N-(prop-2-yn-1-yl)aniline , is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological activities, particularly in antimicrobial and anticancer applications.
Synthesis
The synthesis of 2-(Benzenesulfonylmethyl)-N-prop-2-ynylaniline typically involves several steps:
- Formation of Benzenesulfonyl Chloride : Benzene reacts with chlorosulfonic acid to produce benzenesulfonyl chloride.
- Alkylation : The benzenesulfonyl chloride is treated with a methylating agent in the presence of a base to form the benzenesulfonyl methyl intermediate.
- Amination : This intermediate is then reacted with aniline derivatives to yield the final product.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, leading to inhibition of enzyme activity. Additionally, the prop-2-yn-1-yl group may participate in covalent bonding with nucleophilic sites on proteins, enhancing its inhibitory effects.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. In a study involving various benzenesulfonamide derivatives, certain compounds demonstrated potent activity against bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4d | E. coli | 6.72 mg/mL |
| 4h | S. aureus | 6.63 mg/mL |
| 4a | P. aeruginosa | 6.67 mg/mL |
| 4e | C. albicans | 6.63 mg/mL |
These findings suggest that the compound may be effective in treating infections caused by resistant bacterial strains .
Anticancer Activity
The compound's structural features may also confer anticancer properties. Similar sulfonamide derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis . Research has shown that compounds with sulfonamide groups can interact with targets involved in cancer cell signaling pathways.
Case Studies
- Antimicrobial Efficacy : A series of benzenesulfonamide derivatives were synthesized and tested for their antimicrobial efficacy against various pathogens. The study reported that certain derivatives exhibited significant antibacterial activity comparable to traditional antibiotics, highlighting their potential as alternative treatments in an era of increasing antibiotic resistance .
- Anticancer Properties : Another investigation focused on the anticancer potential of sulfonamides, revealing that specific derivatives could inhibit tumor growth in vitro and in vivo models by targeting cancer cell metabolism and signaling pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
